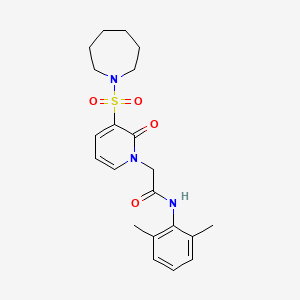

![molecular formula C21H17BrFN5O3 B2381162 4-[5-(4-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-1-[(3,4-ジメトキシフェニル)スルホニル]ピペリジン CAS No. 951617-57-5](/img/structure/B2381162.png)

4-[5-(4-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-1-[(3,4-ジメトキシフェニル)スルホニル]ピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

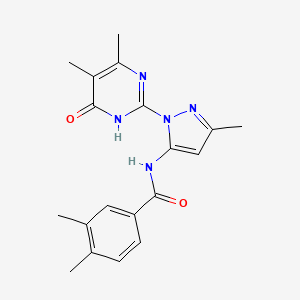

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C21H17BrFN5O3 and its molecular weight is 486.301. The purity is usually 95%.

BenchChem offers high-quality 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

この化合物の合成は、4-クロロ安息香酸から始まる6段階のプロセスを含みます。これは、一連のN-置換1,3,4-チアジアゾール-2-スルホンアミドをもたらします。 これらの誘導体のうち、化合物7bおよび7iは、タバコモザイクウイルス(TMV)に対する活性を示します 。この抗ウイルス特性は、他のウイルス感染症に対してさらに検討することができます。

抗菌および抗真菌特性

スルホンアミド誘導体は、この化合物も含め、さまざまな生物活性に関連付けられています。 抗ウイルス効果に加えて、抗菌および抗真菌特性を示しています 。細菌および真菌病原体に対するその有効性を調査することは有益です。

除草剤への応用

特定のスルホンアミド誘導体は、農業目的の除草剤として有望であることが示されています 。この化合物の除草剤としての可能性を調査することは、持続可能な作物保護に貢献する可能性があります。

抗けいれん活性

他の1,3,4-チアジアゾールは、抗けいれん特性を示しています 。この化合物が同様の効果を示すかどうかを調査することは、神経学的研究にとって重要です。

腫瘍細胞増殖抑制

以前の研究では、関連する1,3,4-チアジアゾール誘導体が、腫瘍細胞の増殖を阻害するために合成されました 。この化合物の構造的類似性を考慮すると、癌細胞に対するその効果を調査する価値があるかもしれません。

神経毒性評価

その独特の構造を考えると、この化合物の神経毒性の可能性を評価することで、その安全性プロファイルについての洞察を得ることができます 。脳組織におけるアセチルコリンエステラーゼ(AChE)活性と酸化ストレスマーカー(マロンジアルデヒド、MDAなど)への影響を調査することは有益です。

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact its bioavailability.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

特性

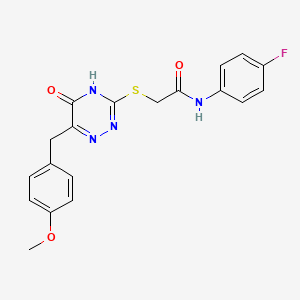

IUPAC Name |

N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEZPRFPHIGPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrFN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)